molecular formula C20H19FN2O2 B11336065 2-(2-fluorophenoxy)-N-(2-methylquinolin-8-yl)butanamide

2-(2-fluorophenoxy)-N-(2-methylquinolin-8-yl)butanamide

Cat. No.: B11336065
M. Wt: 338.4 g/mol
InChI Key: MSGDHWHNBYPCAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-fluorophenoxy)-N-(2-methylquinolin-8-yl)butanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenoxy group and a methylquinolinyl group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(2-methylquinolin-8-yl)butanamide typically involves a multi-step process. One common method includes the following steps:

    Formation of 2-fluorophenol: This can be achieved through the fluorination of phenol using reagents such as Selectfluor.

    Synthesis of 2-methylquinoline: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling Reaction: The 2-fluorophenol is reacted with butanoyl chloride to form 2-(2-fluorophenoxy)butanoyl chloride.

    Amidation: The 2-(2-fluorophenoxy)butanoyl chloride is then reacted with 2-methylquinoline in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(2-methylquinolin-8-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(2-methylquinolin-8-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(2-fluorophenoxy)-N-(2-methylquinolin-8-yl)acetamide: Similar structure but with an acetamide group instead of a butanamide group.

    2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)butanamide: Similar structure but with a chlorophenoxy group instead of a fluorophenoxy group.

    2-(2-fluorophenoxy)-N-(2-ethylquinolin-8-yl)butanamide: Similar structure but with an ethylquinolinyl group instead of a methylquinolinyl group.

Uniqueness

2-(2-fluorophenoxy)-N-(2-methylquinolin-8-yl)butanamide stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity

Properties

Molecular Formula

C20H19FN2O2

Molecular Weight

338.4 g/mol

IUPAC Name

2-(2-fluorophenoxy)-N-(2-methylquinolin-8-yl)butanamide

InChI

InChI=1S/C20H19FN2O2/c1-3-17(25-18-10-5-4-8-15(18)21)20(24)23-16-9-6-7-14-12-11-13(2)22-19(14)16/h4-12,17H,3H2,1-2H3,(H,23,24)

InChI Key

MSGDHWHNBYPCAX-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=CC2=C1N=C(C=C2)C)OC3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.